3-Bromo-5-(2-pyridyl)isoxazole
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Overview
Description
2-(3-Bromo-1,2-oxazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and oxazole rings. The presence of a bromine atom at the 3-position of the oxazole ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1,2-oxazol-5-yl)pyridine typically involves the formation of the oxazole ring followed by bromination. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is a well-known strategy for preparing oxazole-based compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by bromination. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1,2-oxazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-(3-Bromo-1,2-oxazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3-bromo-1,2-oxazol-5-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-1,2-oxazol-5-yl)pyridine
- 2-(3-Fluoro-1,2-oxazol-5-yl)pyridine
- 2-(3-Iodo-1,2-oxazol-5-yl)pyridine
Uniqueness
2-(3-Bromo-1,2-oxazol-5-yl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly valuable in specific synthetic and biological applications .
Biological Activity
3-Bromo-5-(2-pyridyl)isoxazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. The compound features a bromine atom and a pyridine ring attached to an isoxazole framework, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its pharmacological significance, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_6BrN_2O, with a molecular weight of approximately 220.05 g/mol. The structure consists of a five-membered isoxazole ring with both nitrogen and oxygen atoms, which enhances its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C_8H_6BrN_2O |
Molecular Weight | 220.05 g/mol |
Chemical Structure | Structure |
Biological Activity
This compound exhibits various biological activities, primarily due to its ability to interact with multiple biological targets. Isoxazole derivatives are known for their pharmacological importance, including:
- Anticancer Activity : Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1. For instance, one study indicated that certain isoxazoles decreased Bcl-2 expression, promoting apoptosis in HL-60 cells .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. The compound's structural features may enhance its efficacy against resistant strains .
- Cytotoxic Effects : The cytotoxicity of this compound is linked to its ability to disrupt cellular processes and induce cell cycle arrest. Research indicates that these compounds can affect the expression levels of genes involved in cell proliferation and survival .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : By altering the expression of apoptosis-related genes, this compound can trigger programmed cell death in cancer cells.
- Cell Cycle Regulation : It has been observed that certain isoxazoles increase the levels of p21^WAF-1, leading to cell cycle arrest, which is crucial for preventing tumor growth .
- Antimicrobial Activity : The compound's interaction with microbial enzymes or cellular components can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Bromo-5-(trifluoromethyl)isoxazole | Contains trifluoromethyl group | Enhanced lipophilicity and potential bioactivity |
3-Bromo-isoxazole | Lacks pyridine substituent | Simpler structure; less diverse reactivity |
5-(4-pyridyl)isoxazole | Different pyridine position | Different electronic properties affecting reactivity |
The presence of both bromine and pyridine groups in this compound significantly influences its reactivity and potential biological activity compared to these similar compounds.
Case Studies
Recent research highlights the biological significance of isoxazole derivatives:
- A study on new trisubstituted isoxazoles demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
- Another investigation focused on antimicrobial activity revealed that isoxazoles exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, showcasing their therapeutic potential against infections .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-5-pyridin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H |
InChI Key |
RFUOFZMNJNKRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)Br |
Origin of Product |
United States |
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